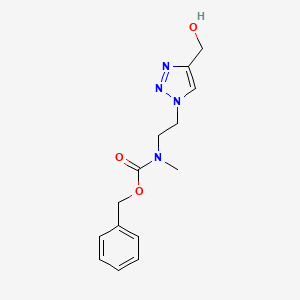
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Übersicht
Beschreibung
This compound contains a benzyl group, a carbamate group, and a 1,2,3-triazole group. The benzyl group is a common moiety in organic chemistry, consisting of a phenyl group attached to a CH2 group. The carbamate group (NHCOO) is a functional group derived from carbamic acid and is often used in organic synthesis, particularly in the production of resins, plastics, and insecticides. The 1,2,3-triazole group is a type of azole, a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms. It’s often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a benzyl alcohol with a suitable carbamate to introduce the carbamate group, followed by a click reaction (a type of 1,3-dipolar cycloaddition) to introduce the 1,2,3-triazole group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl, carbamate, and 1,2,3-triazole groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The carbamate group in this compound could potentially participate in various chemical reactions. For example, it could be hydrolyzed to produce an amine and a carbamic acid. The 1,2,3-triazole group could potentially participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Ahmed et al. (2020) synthesized triazole derivatives, including ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate and others, characterized them using spectroscopic methods, and analyzed their π-hole tetrel bonding interactions, which are crucial for molecular self-assembly and interaction mechanisms in chemical compounds (Ahmed et al., 2020).
Biological Activity :
- Liu et al. (2013) synthesized carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin and evaluated their cytotoxic activities against human cancer cell lines, finding some compounds more potent than the anticancer drug etoposide (Liu et al., 2013).
- Stefely et al. (2010) developed a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating their potential as inhibitors of cancer cell growth and their action in inhibiting tubulin polymerization (Stefely et al., 2010).
Chemical Properties and Applications :
- Insani et al. (2015) synthesized ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) and investigated its corrosion inhibition activity on carbon steel, showing significant efficiency (Insani et al., 2015).
- Reddy et al. (2016) synthesized a series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives and evaluated their antimicrobial activity, highlighting the potential use of these compounds in antimicrobial applications (Reddy et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could potentially involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or agriculture. This could involve studying its reactivity, its physical and chemical properties, and its biological activity .
Eigenschaften
IUPAC Name |
benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFHMYDFEQOJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



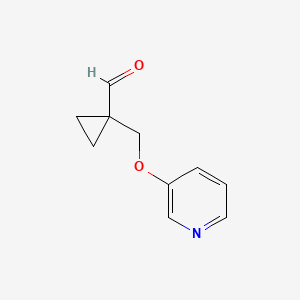
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
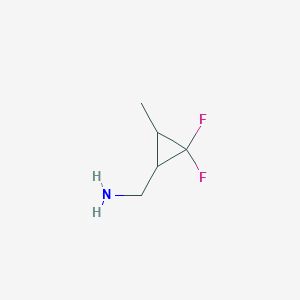
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)


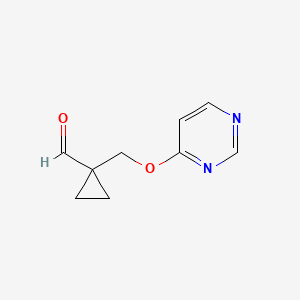

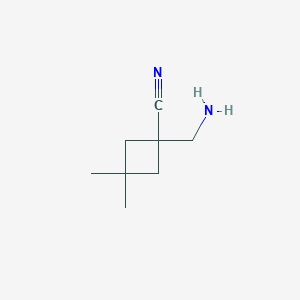

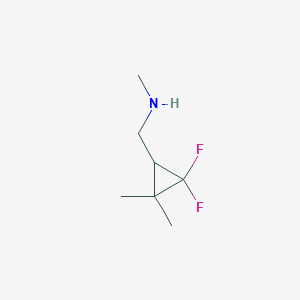
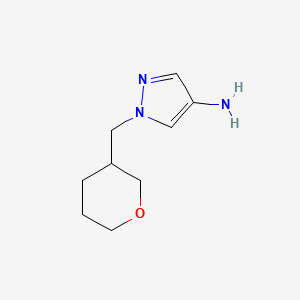
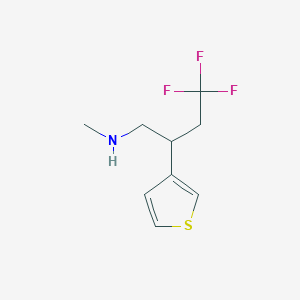
![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)